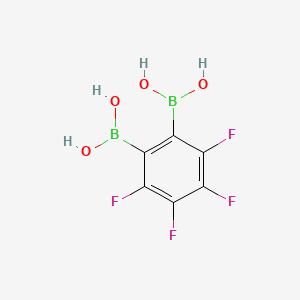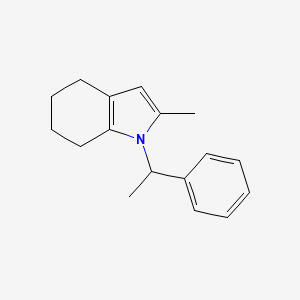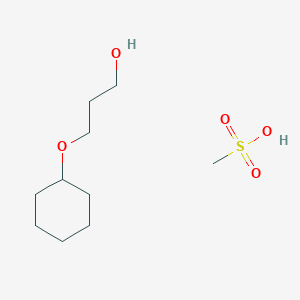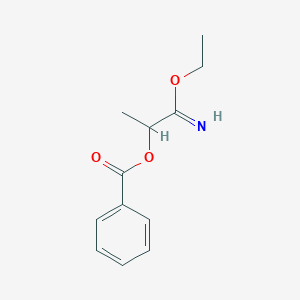
Boronic acid, (3,4,5,6-tetrafluoro-1,2-phenylene)bis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boronic acid, (3,4,5,6-tetrafluoro-1,2-phenylene)bis- is a specialized organoboron compound characterized by the presence of boronic acid groups attached to a tetrafluorinated phenylene ring. This compound is notable for its unique chemical properties, which make it valuable in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of boronic acid, (3,4,5,6-tetrafluoro-1,2-phenylene)bis- typically involves the hydroboration of tetrafluorinated phenylene precursors. The addition of a boron-hydrogen bond over an alkene or alkyne to yield the corresponding alkyl or alkenylborane is a common route . This process is generally rapid and allows for the exploration of organoborane chemistry.
Industrial Production Methods: Industrial production methods for this compound often involve the use of advanced catalytic systems to ensure high yield and purity. The Suzuki–Miyaura coupling reaction is a widely applied method for the synthesis of such organoboron compounds . This reaction is favored due to its mild reaction conditions and functional group tolerance.
化学反応の分析
Types of Reactions: Boronic acid, (3,4,5,6-tetrafluoro-1,2-phenylene)bis- undergoes various chemical reactions, including:
Oxidation: Conversion to boronic esters or acids.
Reduction: Formation of boranes.
Substitution: Reactions with halides or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Typically involves reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Often uses reducing agents such as lithium aluminum hydride.
Substitution: Commonly employs halides or other nucleophiles under mild conditions.
Major Products: The major products formed from these reactions include boronic esters, boranes, and substituted boronic acids .
科学的研究の応用
Boronic acid, (3,4,5,6-tetrafluoro-1,2-phenylene)bis- has a wide range of applications in scientific research:
作用機序
The mechanism by which boronic acid, (3,4,5,6-tetrafluoro-1,2-phenylene)bis- exerts its effects involves the interaction of its boronic acid groups with various molecular targets. These interactions often lead to the formation of stable boronate esters, which can inhibit enzyme activity or alter molecular pathways. The compound’s ability to form reversible covalent bonds with diols and other nucleophiles is central to its mechanism of action .
類似化合物との比較
- Boronic acid, B,B’- (2-fluoro-1,4-phenylene)bis-
- Boronic acid, B,B’- (2,3,5,6-tetramethyl-1,4-phenylene)bis-
- (2,3,5,6-tetrafluoro-4-methoxyphenyl)boronic acid
Uniqueness: Boronic acid, (3,4,5,6-tetrafluoro-1,2-phenylene)bis- is unique due to its tetrafluorinated phenylene ring, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring high stability and specific reactivity patterns .
特性
CAS番号 |
784170-29-2 |
|---|---|
分子式 |
C6H4B2F4O4 |
分子量 |
237.71 g/mol |
IUPAC名 |
(2-borono-3,4,5,6-tetrafluorophenyl)boronic acid |
InChI |
InChI=1S/C6H4B2F4O4/c9-3-1(7(13)14)2(8(15)16)4(10)6(12)5(3)11/h13-16H |
InChIキー |
PNOBGYKZWAZPSQ-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(C(=C(C(=C1F)F)F)F)B(O)O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(5-Chloronaphthalen-1-yl)ethyl]-5-hydroxyimidazolidin-2-one](/img/structure/B14211438.png)

![4-Amino-1-[(4-fluorophenyl)methyl]piperidine-4-carbonitrile](/img/structure/B14211445.png)


![4-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine-1-carbonitrile](/img/structure/B14211476.png)


![1-[2-Methyl-6-[(4-methylphenyl)carbamoylamino]phenyl]-3-(4-methylphenyl)urea](/img/structure/B14211508.png)


![7-Oxo-7-{2-[(undec-10-enoyl)amino]ethoxy}heptanoate](/img/structure/B14211527.png)


